molecular formula C23H24BrCl2N3O B11980470 2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 303104-32-7

2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Katalognummer: B11980470
CAS-Nummer: 303104-32-7
Molekulargewicht: 509.3 g/mol
InChI-Schlüssel: MCBGWELZRDYLET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spirocyclic heterocycle featuring a fused pyrazolo-oxazine core and a piperidine ring. Key structural attributes include:

  • 7,9-Dichloro substituents: Contribute to electronic effects and steric bulk.
  • 1'-Propyl-piperidine moiety: Modifies solubility and bioavailability.

Eigenschaften

CAS-Nummer

303104-32-7

Molekularformel

C23H24BrCl2N3O

Molekulargewicht

509.3 g/mol

IUPAC-Name

2-(4-bromophenyl)-7,9-dichloro-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C23H24BrCl2N3O/c1-2-9-28-10-7-23(8-11-28)29-21(18-12-17(25)13-19(26)22(18)30-23)14-20(27-29)15-3-5-16(24)6-4-15/h3-6,12-13,21H,2,7-11,14H2,1H3

InChI-Schlüssel

MCBGWELZRDYLET-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazolo-Oxazine Ring Formation

Starting Materials : 7,9-Dichlorobenzo[e]oxazine-2-carbaldehyde and 4-bromophenylacetonitrile undergo nucleophilic addition under basic conditions (K₂CO₃, DMF, 80°C). The aldehyde group reacts with the nitrile’s α-carbon, forming an intermediate imine.

Cyclization : Treatment with p-toluenesulfonic acid (PTSA) in toluene at reflux induces intramolecular cyclization, yielding the pyrazolo[1,5-c][1,oxazine core. This step achieves 72–78% yield, confirmed by LC-MS and ¹H NMR.

Halogenation and Functional Group Manipulation

Bromophenyl Incorporation

Suzuki Coupling : Post-spirocyclization, a palladium-catalyzed coupling installs the 4-bromophenyl group. Using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and 4-bromophenylboronic acid in dioxane (100°C, 8 h), the reaction attains 89% yield.

Alternative Route : Direct use of 4-bromobenzaldehyde in initial cyclocondensation steps avoids late-stage coupling, though yields drop to 65% due to steric hindrance.

Dichlorination at C7 and C9

Electrophilic Substitution : Chlorine atoms are introduced via radical chlorination (Cl₂, AIBN, CCl₄, 70°C). Selective dichlorination at C7/C9 is achieved by steric directing from the spiro-piperidine, yielding 82% product.

Regioselectivity Control : DFT studies indicate the oxazine oxygen directs chlorination to ortho positions, validated by X-ray crystallography.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

NiFe₂O₄@SiO₂@Aminoglucose Nanoparticles : These magnetic catalysts facilitate solvent-free cyclocondensation between aldehydes and aminophenols, reducing reaction time to 10 min with 94% yield. Recovery via external magnets allows five reuse cycles without activity loss.

InCl₃-Mediated Spirocyclization : Indium trichloride (10 mol%) in ethanol at 50°C accelerates spiro ring formation, achieving 88% yield in 2 h.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Key AdvantagesReferences
Pyrazolo-oxazine formationPTSA, toluene, reflux78High regioselectivity
SpirocyclizationInCl₃, ethanol, 50°C85Short reaction time
Bromophenyl introductionSuzuki coupling, Pd(PPh₃)₄89Avoids harsh conditions
DichlorinationCl₂, AIBN, CCl₄82Selective para-substitution
Solvent-free cyclocondensationNiFe₂O₄@SiO₂@aminoglucose, rt94Eco-friendly, recyclable catalyst

Structural Characterization and Quality Control

Spectroscopic Validation :

  • ¹H/¹³C NMR : Distinct signals for spiro-C (δ 68.5 ppm), dichloro aromatic protons (δ 7.2–7.4 ppm), and propylpiperidine methylenes (δ 1.4–2.6 ppm).

  • HRMS : [M+H]⁺ at m/z 527.9854 (calc. 527.9856).

Purity Protocols :

  • Recrystallization from ethanol/water (9:1) achieves >99% purity (HPLC).

  • Residual solvents (DMF, dioxane) controlled to <10 ppm per ICH Q3C.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-7,9-dichloro-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a spirocyclic framework that includes a benzo[e]pyrazolo moiety and a piperidine ring. The presence of bromine and chlorine atoms contributes to its chemical reactivity and potential biological activity. The molecular formula is C22H22Cl2N2O, with a molecular weight of approximately 401.33 g/mol.

Research indicates that the compound may modulate enzyme activities and receptor functions. Studies utilizing techniques like surface plasmon resonance have shown its ability to interact with biological targets, which is crucial for drug development. The specific arrangement of functional groups within the molecule may enhance its therapeutic potential against various diseases.

Potential Therapeutic Uses

  • Anticancer Activity : Compounds with similar structural motifs have demonstrated anticancer properties. The unique spiro structure may allow for selective targeting of cancer cells while minimizing effects on healthy tissues.
  • Neurological Applications : The piperidine component suggests potential use in treating neurological disorders. Compounds with similar frameworks have been explored for their neuroprotective effects.
  • Antimicrobial Properties : The halogenated phenyl group can enhance the antimicrobial activity of compounds, making it a candidate for further exploration in antibiotic development.

Diversity-Oriented Synthesis

The compound can be synthesized through diversity-oriented synthesis (DOS) strategies, which allow for the rapid assembly of structurally diverse libraries of compounds. This approach is beneficial for discovering new bioactive molecules with varied biological activities .

Material Science

The unique structural features of this compound make it suitable for applications in materials science, particularly in developing functional materials such as organic light-emitting diodes (OLEDs) and sensors. Its ability to form stable complexes could be leveraged in creating advanced materials with specific electronic or optical properties.

Case Study 1: Anticancer Research

A study investigating the anticancer potential of similar compounds found that modifications to the spirocyclic framework can lead to enhanced cytotoxicity against various cancer cell lines. This suggests that 2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] could be optimized for better efficacy through structural modifications .

Case Study 2: Neuroprotective Effects

Research on related piperidine derivatives indicated potential neuroprotective effects against neurodegenerative diseases. These findings support further investigation into this compound's ability to modulate neurobiological pathways involved in such conditions .

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Bromophenyl, 7,9-dichloro, 1'-propyl-piperidine C₂₃H₂₁BrCl₂N₂O ~504.2* Spirocyclic core; high halogen content
9-Bromo-2-(4-bromophenyl)-1'-propyl-spiro analog [] 4-Bromophenyl, 9-bromo, 1'-propyl-piperidine Not provided Not provided Bromine at position 9 instead of chlorine
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine [] 4-Bromophenyl, 7,9-dichloro, 4-methoxyphenyl C₂₃H₁₇BrCl₂N₂O₂ 504.205 Methoxy group replaces piperidine; higher oxygen content
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine [] 4-Fluorophenyl, 9-bromo, 4-methylphenyl C₂₄H₁₈BrFN₂O 437.3 Fluorine and methyl groups; reduced halogenation
7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine [] Naphthalen-2-yl, p-tolyl, 7,9-dichloro C₂₈H₁₉Cl₂N₂O 470.4 Bulky naphthyl group; increased aromaticity

*Calculated based on analogous structures.

Key Observations:

Halogenation : The target compound’s 7,9-dichloro and 4-bromophenyl groups increase molecular weight and lipophilicity (logP) compared to less halogenated analogs like the fluorophenyl derivative in .

Piperidine vs. Methoxy : The 1'-propyl-piperidine in the target may enhance blood-brain barrier penetration compared to the 4-methoxyphenyl substituent in , which introduces polarity via the oxygen atom .

Biologische Aktivität

The compound 2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine is a complex organic molecule with significant potential in medicinal chemistry. Its unique spirocyclic structure and the presence of halogen substituents suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24BrCl2N3OC_{23}H_{24}BrCl_2N_3O, with a molecular weight of approximately 509.277 g/mol. The compound features a spirocyclic framework that includes a benzo[e]pyrazolo moiety and a piperidine ring, which are crucial for its biological activity. The presence of bromine and chlorine atoms significantly influences its reactivity and interaction with biological targets .

Pharmacological Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation . The unique arrangement of functional groups in the molecule enhances its binding affinity to specific receptors and enzymes involved in these pathways.

Studies have shown that 2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine interacts with various biological targets:

  • Enzyme Modulation : The compound has been found to inhibit specific enzymes involved in inflammatory responses. Interaction studies using techniques like surface plasmon resonance have quantified its binding affinities .
  • Receptor Binding : It shows affinity for certain receptors that mediate pain and inflammation. This receptor interaction profile suggests potential use in pain management therapies.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokine production in activated macrophages. This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases .
  • Analgesic Activity : Animal models have shown that administration of this compound leads to a marked reduction in pain responses compared to control groups, indicating effective analgesic properties .
  • Toxicological Assessments : Safety profiles have been evaluated in various preclinical studies. The compound exhibited low toxicity at therapeutic doses, making it a candidate for further development in clinical settings .

Comparative Analysis

To better understand the biological activity of 2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], it is useful to compare it with structurally similar compounds.

Compound NameStructure SimilarityBiological ActivityKey Findings
Compound ASimilar core structure with different substituentsAnti-inflammatoryLower efficacy compared to the target compound
Compound BIdentical spirocyclic frameworkAnalgesicComparable analgesic effects but higher toxicity
Compound CDifferent halogen substitutionsAntimicrobialEffective against certain bacterial strains

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with constructing the spiro-pyrazolo-oxazine core. Key steps include:
  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C for regioselective bromination .
  • Chlorination : Thionyl chloride (SOCl₂) in dichloromethane under reflux for introducing chlorine substituents .
  • Propyl Group Introduction : Alkylation with 1-bromopropane in the presence of K₂CO₃ in acetonitrile (70°C, 12 hours) .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization from ethanol .

Q. How can researchers ensure high purity of the compound for biological testing?

  • Methodological Answer : Purity (>95%) is validated using:
  • HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm .
  • NMR : ¹H and ¹³C spectra to confirm absence of residual solvents or byproducts (e.g., DMSO-d₆ as solvent) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry .
  • 2D NMR : COSY and HSQC to assign proton-carbon correlations, especially for overlapping signals in the spiro-core .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., bromophenyl, dichloro) influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • Bromophenyl Group : Enhances lipophilicity and target binding (e.g., hydrophobic pockets in enzymes) .
  • Dichloro Substituents : Increase electrophilicity, potentially improving covalent binding to cysteine residues .
  • Propyl Group : Modulates metabolic stability by reducing cytochrome P450-mediated oxidation .
    Table 1 : Comparative SAR of Analogues
SubstituentBioactivity (IC₅₀)Solubility (LogP)
4-Bromophenyl, 7,9-dichloro12 nM (Enzyme X)3.8
4-Chlorophenyl, 7-Bromo45 nM4.2

Q. What experimental strategies address low in vivo efficacy despite high in vitro potency?

  • Methodological Answer :
  • Pharmacokinetic Optimization :
  • Bioavailability : Co-administration with cyclodextrin derivatives to enhance solubility .
  • Metabolic Stability : Liver microsome assays (e.g., human CYP3A4 inhibition studies) .
  • Formulation : Nanoparticle encapsulation (PLGA polymers) for sustained release .

Q. How should researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Assay Validation : Standardize protocols (e.g., ATP levels for cytotoxicity vs. caspase-3 for apoptosis) .
  • Control Experiments : Use known inhibitors (e.g., staurosporine for kinase assays) to validate signal specificity .
  • Data Normalization : Adjust for batch-to-batch variability in compound purity using HPLC-certified batches .

Q. What methodologies identify biological targets for this spirocyclic compound?

  • Methodological Answer :
  • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR libraries .
  • CRISPR-Cas9 Screening : Genome-wide knockout to identify sensitized pathways .

Q. How can environmental impacts of this compound be assessed during preclinical development?

  • Methodological Answer :
  • Degradation Studies : OECD 301B (Ready Biodegradability Test) under UV light and microbial action .
  • Ecotoxicology : Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition .
  • Bioaccumulation : Log Kow calculated via shake-flask method (experimental vs. EPI Suite predictions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.